3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one
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Description
The compound contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds. The piperazine ring is substituted with a 2-hydroxyethyl group and a carbonyl group, which is further connected to a phenylboronic acid group. The compound also contains a chromen-2-one group, which is a type of heterocyclic compound also found in various bioactive compounds .
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of 3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one exhibit significant anticancer properties. A study by Parveen et al. (2017) synthesized various compounds with this chemical structure and found that they displayed anti-proliferative activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293). This was attributed to the chromene and quinoline moieties in these compounds when attached to pyrimidine and piperazine structures, enhancing their anti-proliferative activities (Parveen et al., 2017).
Antibacterial and Antifungal Properties
Compounds with this chemical makeup have also demonstrated notable antibacterial and antifungal properties. Nagaraj et al. (2019) synthesized new derivatives incorporating the piperazine ring and found that certain moieties exhibited potent inhibitory activity against various bacterial strains (Nagaraj et al., 2019).
Synthesis and Chemical Properties
The synthesis and chemical properties of such compounds have been a subject of study as well. Veerman et al. (2003) investigated the synthesis of piperazine-3,6-diones starting from alpha-amino acids, which is crucial for developing derivatives with medical applications (Veerman et al., 2003).
Properties
IUPAC Name |
3-[4-(2-hydroxyethyl)piperazine-1-carbonyl]-8-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-23-14-4-2-3-12-11-13(17(22)24-15(12)14)16(21)19-7-5-18(6-8-19)9-10-20/h2-4,11,20H,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POUCVNDPOWBZTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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